5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid
Description
5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid is a complex organic compound that features a nicotinic acid core substituted with a 3-BOC-aminophenyl group and a hydroxyl group
Properties
IUPAC Name |
5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-17(2,3)24-16(23)19-12-6-4-5-10(7-12)13-8-11(15(21)22)9-18-14(13)20/h4-9H,1-3H3,(H,18,20)(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQKKGIDWBTLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CNC2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid typically involves multiple steps:
Protection of Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (BOC) to form 3-BOC-aminophenyl.
Coupling Reaction: The protected 3-BOC-aminophenyl is then coupled with a nicotinic acid derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The BOC-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Common reducing agents include NaBH4 (sodium borohydride) or H2/Pd-C (hydrogenation over palladium on carbon).
Substitution: Deprotection of the BOC group can be achieved using TFA (trifluoroacetic acid).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups depending on the substituent used.
Scientific Research Applications
5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions of nicotinic acid derivatives with biological targets.
Industrial Applications: Potential use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The BOC-protected amino group can be deprotected to reveal an active amine, which can then participate in various biochemical pathways. The hydroxyl group may also play a role in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-BOC-Aminophenyl)-2-hydroxynicotinic acid
- 5-(3-BOC-Aminophenyl)-4-hydroxynicotinic acid
- 5-(3-BOC-Aminophenyl)-6-methoxynicotinic acid
Uniqueness
5-(3-BOC-Aminophenyl)-6-hydroxynicotinic acid is unique due to the specific positioning of the hydroxyl group at the 6-position, which can influence its reactivity and interactions compared to other positional isomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
